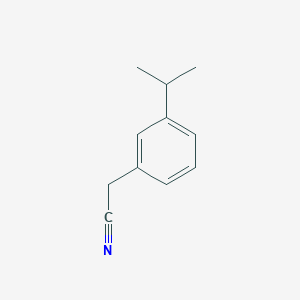

2-(3-Isopropylphenyl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13N |

|---|---|

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

2-(3-propan-2-ylphenyl)acetonitrile |

InChI |

InChI=1S/C11H13N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6H2,1-2H3 |

InChI-Schlüssel |

VDHKLLIBEXRXFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=CC(=C1)CC#N |

Herkunft des Produkts |

United States |

Chemical Transformations and Reaction Mechanisms of 2 3 Isopropylphenyl Acetonitrile

Nucleophilic Reactivity at the Methylene (B1212753) Carbon

The methylene carbon in 2-(3-isopropylphenyl)acetonitrile is positioned between the phenyl ring and the electron-withdrawing nitrile group, which increases the acidity of its protons. This allows for deprotonation by a suitable base to form a carbanion, a potent nucleophile. This nucleophilicity is the basis for several important carbon-carbon bond-forming reactions.

Alkylation reactions are a common transformation for compounds of this type. arkat-usa.orgresearchgate.netgoogle.com In the presence of a base such as sodium hydride or potassium tert-butoxide, the methylene group is deprotonated. The resulting carbanion can then react with various alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the alpha-position. arkat-usa.orgresearchgate.netgoogle.com The choice of base and solvent can influence the efficiency of these reactions. arkat-usa.orgnih.gov

Similarly, acylation can be achieved by reacting the carbanion with an acylating agent, such as an acid chloride or anhydride. This introduces an acyl group, leading to the formation of a β-ketonitrile. The mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. osti.gov

Condensation reactions are also a key feature of the reactivity of the methylene carbon. For instance, in the presence of a base, 2-(3-isopropylphenyl)acetonitrile can undergo condensation with carbonyl compounds like aldehydes and ketones. orgsyn.org This reaction, often a variant of the Knoevenagel condensation, proceeds through the formation of a carbanion which then attacks the carbonyl carbon. The resulting intermediate typically undergoes dehydration to yield an α,β-unsaturated nitrile. orgsyn.org

Electrophilic Reactivity of the Nitrile Functionality

The nitrile group in 2-(3-isopropylphenyl)acetonitrile possesses an electrophilic carbon atom due to the polarization of the carbon-nitrogen triple bond. libretexts.orgreddit.com This electrophilicity allows for a variety of nucleophilic addition reactions at the nitrile carbon.

Hydrolysis of the nitrile group is a fundamental transformation that can lead to either an amide or a carboxylic acid. Under acidic or basic conditions, water acts as a nucleophile, attacking the nitrile carbon. ebsco.com Mild acidic conditions can lead to the formation of an amide intermediate, while more vigorous hydrolysis, often with strong acid or base and heat, will proceed to the corresponding carboxylic acid, 2-(3-isopropylphenyl)acetic acid. ebsco.com

Reduction of the nitrile group is a common method for the synthesis of primary amines. nih.govlibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH4) can effectively reduce the nitrile to a primary amine, 2-(3-isopropylphenyl)ethanamine. libretexts.org The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon. libretexts.org Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium, platinum, or nickel is another effective method for this transformation. libretexts.orgresearchgate.net More recently, electrochemical methods have been developed for the reduction of nitriles to primary amines. osti.gov

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the nitrile group provides a route to ketones. saskoer.cayoutube.comlibretexts.orgyoutube.com The carbanionic portion of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate after an initial nucleophilic addition. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

Rearrangement Reactions and Associated Mechanistic Pathways

While specific rearrangement reactions involving 2-(3-isopropylphenyl)acetonitrile are not extensively documented in readily available literature, the structural motifs present within the molecule suggest the potential for certain types of rearrangements under specific conditions. Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. numberanalytics.com These reactions are often catalyzed by acids or bases and can proceed through various mechanisms, including 1,2-shifts and pericyclic reactions. bdu.ac.inmvpsvktcollege.ac.in

For example, if the molecule were to be functionalized to contain a 1,2-diol, it could potentially undergo a pinacol (B44631) rearrangement under acidic conditions. bdu.ac.inlibretexts.org This reaction involves the protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent migration of an adjacent alkyl or aryl group to form a ketone. libretexts.org

Similarly, the introduction of an oxime functionality could pave the way for a Beckmann rearrangement. numberanalytics.commvpsvktcollege.ac.inwiley-vch.de This reaction involves the treatment of an oxime with an acid, leading to the formation of an amide. numberanalytics.commvpsvktcollege.ac.in The mechanism is thought to involve the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. mvpsvktcollege.ac.in

Other named rearrangement reactions like the Fries rearrangement, which involves the migration of an acyl group of a phenolic ester, or the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, are also possibilities if the appropriate functional groups were introduced to the 2-(3-isopropylphenyl)acetonitrile scaffold. numberanalytics.combdu.ac.in

Radical Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile moiety can participate in radical reactions, although these are less common than its ionic reactions. The hydrogen atoms on the methylene carbon can be abstracted by radical initiators to form a resonance-stabilized benzylic radical. This radical can then participate in various radical chain reactions.

The initiation step would involve the generation of a radical species, which then abstracts a hydrogen atom from the methylene carbon of 2-(3-isopropylphenyl)acetonitrile. The resulting radical is stabilized by both the adjacent phenyl ring and the nitrile group. In the propagation step, this radical can react with other molecules, for example, by adding to an alkene or reacting with a halogen to form an α-halo derivative. The termination step would involve the combination of two radical species to form a stable, non-radical product.

Role as a Synthetic Intermediate for Complex Molecular Architectures

Due to the diverse reactivity of both the methylene and nitrile functionalities, 2-(3-isopropylphenyl)acetonitrile serves as a valuable building block for the synthesis of more complex molecules. nih.govgoogle.com Its ability to undergo alkylation, acylation, and condensation reactions allows for the elaboration of the carbon skeleton, while transformations of the nitrile group provide access to key functional groups like amines and carboxylic acids. nih.govgoogle.com

For instance, the synthesis of various heterocyclic compounds can be envisaged starting from this intermediate. Condensation reactions with dicarbonyl compounds or other bifunctional molecules could lead to the formation of pyridines, pyrimidines, or other ring systems. The nitrile group itself can be a precursor to nitrogen-containing heterocycles.

Furthermore, the products of the reactions of 2-(3-isopropylphenyl)acetonitrile are themselves useful intermediates. For example, the primary amine obtained from nitrile reduction can be further functionalized, and the carboxylic acid from hydrolysis can be converted into esters, amides, or other acid derivatives. This versatility makes 2-(3-isopropylphenyl)acetonitrile a key starting material in multistep synthetic sequences aimed at producing complex target molecules with potential applications in materials science and medicinal chemistry. ontosight.ai

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR spectra provide a fingerprint of the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-(3-isopropylphenyl)acetonitrile, each unique proton environment generates a distinct signal. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet. The methine proton of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The methylene (B1212753) protons of the acetonitrile (B52724) group appear as a singlet.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. nist.gov Since the natural abundance of ¹³C is low, carbon-carbon coupling is negligible, resulting in a spectrum where each unique carbon atom appears as a single line (in a proton-decoupled spectrum). nist.gov The chemical shifts are sensitive to the electronic environment, allowing for the identification of aromatic, aliphatic, and nitrile carbons.

Predicted NMR Data for 2-(3-Isopropylphenyl)acetonitrile

| Atom Type | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Isopropyl -CH₃ | ~1.25 ppm (d, 6H) | ~24 ppm |

| Isopropyl -CH | ~2.95 ppm (sept, 1H) | ~34 ppm |

| Methylene -CH₂ | ~3.70 ppm (s, 2H) | ~23 ppm |

| Nitrile -C≡N | - | ~118 ppm |

| Aromatic C-H | ~7.1-7.4 ppm (m, 4H) | ~125-130 ppm |

| Aromatic C (quaternary) | - | ~135 ppm, ~150 ppm |

Note: Predicted values are based on established chemical shift ranges and analysis of structurally similar compounds. s=singlet, d=doublet, sept=septet, m=multiplet.

Two-dimensional (2D) NMR techniques provide further insight by showing correlations between nuclei, which helps in assigning the signals from 1D spectra and piecing together the molecular structure. sigmaaldrich.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum of 2-(3-isopropylphenyl)acetonitrile would show cross-peaks connecting the proton signals of the isopropyl methyl and methine groups, the methylene group, and the aromatic protons to their corresponding carbon signals. This is invaluable for unambiguously assigning the carbon resonances.

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). researchgate.net In 2-(3-isopropylphenyl)acetonitrile, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. washington.edu These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, exciting vibrational modes such as stretching and bending. thermofisher.com The technique is particularly sensitive to polar bonds. For 2-(3-isopropylphenyl)acetonitrile, a strong, sharp absorption band characteristic of the nitrile (C≡N) group stretch is expected around 2240-2260 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl and methylene groups (just below 3000 cm⁻¹), as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. nist.govwashington.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). rsc.org It is particularly sensitive to non-polar, symmetric bonds. The C≡N stretch is also Raman active. The symmetric vibrations of the benzene (B151609) ring are often more prominent in the Raman spectrum than in the FT-IR spectrum.

Characteristic Vibrational Frequencies for 2-(3-Isopropylphenyl)acetonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium / Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong / Strong |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | Strong, Sharp / Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong / Strong |

| C-H (Aliphatic) | Bend | 1370 - 1470 | Medium / Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

HRMS instruments measure the m/z of ions with very high accuracy (typically to four or more decimal places). reddit.com This precision allows for the determination of the exact elemental formula of a molecule, as each formula has a unique exact mass. For 2-(3-isopropylphenyl)acetonitrile, with a molecular formula of C₁₁H₁₃N, the calculated monoisotopic mass can be compared to the experimental value to unequivocally confirm its elemental composition.

Molecular Formula: C₁₁H₁₃N

Calculated Monoisotopic Mass: 159.1048 g/mol

GC-MS combines two techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify each component. fda.gov For a pure sample of 2-(3-isopropylphenyl)acetonitrile, GC-MS analysis would show a single peak in the chromatogram, confirming its purity. The mass spectrometer then provides a fragmentation pattern for that peak.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments. The fragmentation pattern is a reproducible fingerprint. For 2-(3-isopropylphenyl)acetonitrile, key fragmentation pathways would include:

Loss of a methyl group from the isopropyl moiety to form a stable secondary benzylic carbocation.

Cleavage of the bond between the methylene group and the aromatic ring (benzylic cleavage) is highly favorable.

The molecular ion peak [M]⁺ at m/z = 159 would be observed.

The base peak (most abundant fragment) is often the tropylium (B1234903) ion or a related stable carbocation.

Expected Key Fragments in the Mass Spectrum of 2-(3-Isopropylphenyl)acetonitrile

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 159 | [C₁₁H₁₃N]⁺ | Molecular Ion (M⁺) |

| 144 | [C₁₀H₁₀N]⁺ | [M - CH₃]⁺ |

| 118 | [C₉H₁₀]⁺ | [M - CH₂CN]⁺ followed by rearrangement |

| 103 | [C₈H₇]⁺ | [M - CH₂CN - CH₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 2-(3-Isopropylphenyl)acetonitrile, the primary chromophore is the substituted benzene ring. The electronic spectrum of benzene and its derivatives is typically characterized by two main types of π → π* transitions. spcmc.ac.in These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi-star (π*) antibonding orbitals.

E Bands (E1 and E2): These are high-energy, high-intensity absorptions. For benzene, these occur around 184 nm and 204 nm. spcmc.ac.in Substitution on the benzene ring can cause these bands to shift, typically to longer wavelengths (a bathochromic or red shift).

B Band: This is a lower-energy, lower-intensity absorption that is formally forbidden by symmetry rules in benzene but becomes more allowed upon substitution. In benzene, it appears as a series of fine-structured peaks centered around 256 nm. spcmc.ac.in

In 2-(3-Isopropylphenyl)acetonitrile, the phenyl ring is substituted with an isopropyl group and an acetonitrile group. The isopropyl group is an alkyl substituent and acts as an auxochrome, which can cause modest bathochromic shifts and an increase in absorption intensity (hyperchromic effect) of the benzene bands. The acetonitrile group (-CH₂CN) also influences the electronic structure. While the nitrile group itself has a weak n → π* transition at very short wavelengths, its primary effect when attached to the phenyl ring via a methylene bridge is inductive.

| Compound | Expected Transition Type | Typical λmax Range (nm) | Notes |

|---|---|---|---|

| 2-(3-Isopropylphenyl)acetonitrile | π → π* (E-band) | ~210-230 | Shifted from the benzene E2 band (~204 nm) due to substitution. |

| π → π* (B-band) | ~255-275 | Corresponds to the symmetry-forbidden transition in benzene, made more prominent by substitution. Exhibits fine structure. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By passing X-rays through a single crystal of a substance, a diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A crystal structure analysis of 2-(3-Isopropylphenyl)acetonitrile would provide invaluable information about its molecular conformation in the solid state. This includes:

The planarity of the phenyl ring.

The precise bond lengths and angles of the isopropyl and acetonitrile substituents.

The torsional angle describing the orientation of the substituents relative to the plane of the phenyl ring.

The packing of molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak C-H···π interactions.

As of now, a specific crystal structure for 2-(3-Isopropylphenyl)acetonitrile has not been deposited in the Cambridge Structural Database (CSDC). However, the crystal structure of the parent compound, phenylacetonitrile (B145931), has been determined. nih.gov This provides a foundational model for understanding the likely structural features of its derivatives. The analysis of phenylacetonitrile reveals the fundamental geometry of the phenyl and acetonitrile groups, which would be largely retained in the substituted analog.

The addition of the isopropyl group at the meta-position would introduce steric bulk, influencing how the molecules pack together in the crystal lattice. The specific crystal system, space group, and unit cell dimensions would be unique to 2-(3-Isopropylphenyl)acetonitrile.

| Parameter | Description | Illustrative Data (Phenylacetonitrile) |

|---|---|---|

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Monoclinic (for one of its determined structures) |

| Space Group | Describes the symmetry of the crystal structure, including translational symmetry. | P2₁/c (for one of its determined structures) |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. | a, b, c, β would be specific measured values. |

| Molecular Conformation | The three-dimensional shape of the molecule, including bond lengths, bond angles, and dihedral angles. | Provides precise geometry of the phenyl ring and substituents. |

Computational and Theoretical Chemistry Studies of 2 3 Isopropylphenyl Acetonitrile

Quantum Chemical Calculations: Unveiling Molecular Architecture and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world of molecules. For 2-(3-isopropylphenyl)acetonitrile, these methods would provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular geometries and energies. A DFT study of 2-(3-isopropylphenyl)acetonitrile would typically involve optimizing the molecule's three-dimensional structure to find its most stable conformation. This process would yield precise bond lengths, bond angles, and dihedral angles.

While no specific DFT studies on 2-(3-isopropylphenyl)acetonitrile are available, related research on phenylacetonitrile (B145931) derivatives demonstrates the utility of this approach. For instance, studies on nitro-substituted phenylacetonitriles have utilized DFT to determine phenyl-nitro and phenyl-cyanomethyl torsion angles, providing insights into their crystal packing. For 2-(3-isopropylphenyl)acetonitrile, DFT calculations would be essential to understand how the isopropyl group at the meta position influences the geometry of the phenyl ring and the acetonitrile (B52724) moiety.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of various molecular properties. For 2-(3-isopropylphenyl)acetonitrile, ab initio calculations could be employed to determine properties such as its dipole moment, polarizability, and vibrational frequencies. This information is critical for predicting its behavior in response to external electric fields and for interpreting spectroscopic data, such as infrared spectra.

Molecular Dynamics Simulations of Intermolecular Interactions: A Glimpse into the Condensed Phase

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations of 2-(3-isopropylphenyl)acetonitrile would provide a dynamic picture of how individual molecules interact with each other in a liquid or solid state. These simulations can reveal information about the local structure, such as radial distribution functions, and dynamic properties, like diffusion coefficients.

Studies on similar molecules, such as acetonitrile, have extensively used MD simulations to understand their behavior in various solutions and at interfaces. ucl.ac.uk For 2-(3-isopropylphenyl)acetonitrile, MD simulations could elucidate how the bulky isopropyl group affects the packing and intermolecular forces, which in turn govern its physical properties like boiling point and viscosity.

Analysis of Electronic Properties: Mapping Reactivity and Interaction Sites

The electronic properties of a molecule are key to understanding its chemical reactivity and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A theoretical analysis of 2-(3-isopropylphenyl)acetonitrile would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This would identify the electron-rich and electron-poor regions of the molecule, offering predictions about its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites.

For 2-(3-isopropylphenyl)acetonitrile, an MEP map would highlight the electronegative nitrogen atom of the nitrile group as a region of negative potential, while the hydrogen atoms of the aromatic ring and the isopropyl group would likely show positive potential. This information would be invaluable for understanding its non-covalent interactions.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are essential quantum chemical tools used to analyze the nature of chemical bonding and electron distribution within a molecule. ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron, which helps in identifying core electrons, valence shells, covalent bonds, and lone pairs in a chemically intuitive manner. LOL offers a complementary perspective on electron localization.

Despite the utility of these methods, a specific analysis of the Electron Localization Function or Local Orbital Locator for 2-(3-Isopropylphenyl)acetonitrile has not been reported in the reviewed scientific literature. Such a study would theoretically reveal the electronic structure, detailing the localization of electrons in the isopropyl group, the phenyl ring, and the acetonitrile moiety, and how these functional groups mutually influence their electronic environments. However, no such specific data or visualizations are currently available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Energy Barrier Determination

The study of reaction mechanisms heavily relies on the identification of transition states and the calculation of the energy barriers associated with them. This analysis is crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation. For reactions involving 2-(3-Isopropylphenyl)acetonitrile, such as its synthesis or subsequent chemical modifications, transition state analysis would elucidate the precise geometry of the highest-energy point along the reaction coordinate and determine the activation energy required for the reaction to proceed.

A thorough search has not yielded any studies that perform transition state analysis or determine energy barriers for reactions specifically involving 2-(3-Isopropylphenyl)acetonitrile. While computational studies on the reactions of related compounds like phenylacetonitrile exist, these findings cannot be directly extrapolated to the 3-isopropyl substituted isomer due to the electronic and steric effects of the isopropyl group.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its rate, selectivity, and even the reaction mechanism itself. Computational models, using either implicit or explicit solvent representations, are employed to understand these effects at a molecular level. These models can account for factors such as polarity, hydrogen bonding, and specific solute-solvent interactions.

For 2-(3-Isopropylphenyl)acetonitrile, no computational studies detailing the influence of different solvents on its reaction pathways were found. Research on other nitriles has shown that solvent polarity can stabilize or destabilize reactants and transition states, thereby altering reaction barriers. nih.govfrontiersin.org However, a specific computational investigation into how solvents would affect reactions of 2-(3-Isopropylphenyl)acetonitrile is not available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

No dedicated computational studies predicting the spectroscopic properties of 2-(3-Isopropylphenyl)acetonitrile and correlating them with experimental data could be located. Such a study would involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT) and then calculating its spectroscopic parameters. The absence of this research means there is no theoretical benchmark to compare with any experimentally obtained spectra for this specific compound.

Derivatives and Analogs of 2 3 Isopropylphenyl Acetonitrile

Synthesis and Characterization of Substituted Arylacetonitriles

The synthesis of derivatives from 2-(3-isopropylphenyl)acetonitrile primarily involves reactions at the α-carbon, the benzylic position activated by the adjacent nitrile group. Common synthetic strategies include alkylation and condensation reactions, leading to a diverse range of substituted arylacetonitriles.

Alkylation Reactions: The deprotonation of the α-carbon of arylacetonitriles using a suitable base, followed by reaction with an alkyl halide, is a fundamental method for introducing alkyl substituents. While specific examples for 2-(3-isopropylphenyl)acetonitrile are not extensively documented in publicly available literature, general methodologies for arylacetonitriles are well-established. For instance, a blue-light-induced, iron-catalyzed α-alkylation of arylacetonitriles with alcohols has been reported, providing a chemoselective method for C-C bond formation. rsc.org This reaction proceeds under mild conditions and offers a greener alternative to traditional methods that often require strong bases and hazardous alkylating agents. Another approach involves the use of a base like sodium hydroxide (B78521) in a solvent such as tert-butanol (B103910) under photolytic conditions to achieve alkylation. rsc.org

A general procedure for the α-alkylation of arylacetonitriles can be described as follows: To a solution of the arylacetonitrile in a suitable solvent (e.g., t-BuOH), a base (e.g., NaOH) and an iron-based catalyst are added. The alcohol serving as the alkylating agent is then introduced, and the mixture is stirred under blue light irradiation for a specified period. rsc.org The product is then isolated and purified using standard techniques like column chromatography.

Condensation Reactions: The Knoevenagel condensation is a widely employed reaction for the synthesis of α,β-unsaturated nitriles from arylacetonitriles and aldehydes or ketones. jocpr.comrsc.orgbhu.ac.in This reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt, and can often be performed under environmentally benign conditions, including in water or solvent-free systems. jocpr.combhu.ac.in For example, the condensation of various aromatic aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) can be efficiently catalyzed by selenium-promoted zirconia (SeO2/ZrO2) at room temperature. jocpr.com

A typical Knoevenagel condensation involves stirring a mixture of the arylacetonitrile, an aldehyde, and a catalyst in a suitable solvent at a specific temperature. jocpr.comrsc.org The resulting product, an α-aryl-β-substituted acrylonitrile, can then be isolated and characterized.

Characterization of Derivatives: The synthesized derivatives are typically characterized using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the structure of the newly formed compounds by identifying the chemical environment of protons and carbon atoms. rsc.org Infrared (IR) spectroscopy helps in identifying functional groups, such as the nitrile (C≡N) stretching vibration. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized molecules. rsc.org

Interactive Data Table: Synthesis and Characterization of Arylacetonitrile Derivatives

| Product | Reagents | Catalyst/Conditions | Yield (%) | M.P. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| 2,3-Diphenylpropanenitrile | Phenylacetonitrile (B145931), Benzyl (B1604629) alcohol | Fe-1 catalyst, NaOH, blue light, t-BuOH, rt, 48h | 85 | Oil | ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.35 (m, 3H), 7.34–7.28 (m, 5H), 7.19–7.15 (m, 2H), 4.03 (dd, J = 8.5, 6.4 Hz, 1H), 3.26–3.13 (m, 2H). ¹³C NMR (100 MHz, CDCl₃): δ 136.3, 135.3, 129.2, 129.0, 128.7, 128.2, 127.5, 127.4, 120.4, 42.2, 39.8. rsc.org |

| 2-(3-Methoxyphenyl)tetradecanenitrile | 3-Methoxyphenylacetonitrile, 1-Dodecanol | Fe-1 catalyst, NaOH, blue light, t-BuOH, rt, 48h | 72 | Oil | ¹H NMR (400 MHz, CDCl₃): δ 7.19–7.15 (m, 1H), 6.80–6.72 (m, 3H), 3.71 (s, 3H), 3.64–3.60 (m, 1H), 1.82–1.69 (m, 2H), 1.39–1.35 (m, 2H), 1.14 (s, 18H), 0.77 (t, J = 6.4 Hz, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 160.0, 137.6, 130.1, 120.9, 119.5, 113.3, 113.1, 55.3, 37.4, 35.8, 31.9, 29.6, 29.6, 29.5, 29.4, 29.3, 29.0, 27.1, 22.7, 14.1. rsc.org |

| 2-Benzylidenemalononitrile | Malononitrile, Benzaldehyde | SeO₂/ZrO₂, H₂O, rt, 10 min | 96 | 82-84 | - |

| 2-(4-Chlorobenzylidene)malononitrile | Malononitrile, 4-Chlorobenzaldehyde | SeO₂/ZrO₂, H₂O, rt, 15 min | 95 | 162-164 | - |

Stereochemical Aspects of Derivative Synthesis

The synthesis of derivatives from 2-(3-isopropylphenyl)acetonitrile can lead to the formation of chiral centers, particularly when a substituent is introduced at the α-carbon. The stereochemical outcome of such reactions is a critical aspect of their synthesis.

The alkylation of 2-(3-isopropylphenyl)acetonitrile with an appropriate alkyl halide would generate a new stereocenter at the α-position. In the absence of a chiral influence (chiral catalyst, auxiliary, or reagent), the reaction would typically result in a racemic mixture of the two enantiomers.

Stereoselective Synthesis: Achieving a preference for one enantiomer over the other requires a stereoselective synthetic approach. This can be accomplished through several strategies:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for enantioselective synthesis. Chiral phase-transfer catalysts or chiral metal complexes can be employed to control the stereochemical outcome of the alkylation reaction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the 2-(3-isopropylphenyl)acetonitrile molecule to direct the approach of the alkylating agent from a specific face, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Enzymatic Reactions: Biocatalysts, such as enzymes, can exhibit high enantioselectivity in the synthesis of chiral compounds.

The characterization of stereoisomers often requires specialized analytical techniques, such as chiral chromatography (e.g., chiral HPLC) to separate and quantify the enantiomers or diastereomers. Polarimetry can be used to measure the optical rotation of a chiral compound.

Structure-Reactivity Relationships within Derivative Series

Understanding the relationship between the chemical structure of 2-(3-isopropylphenyl)acetonitrile derivatives and their reactivity is crucial for designing new molecules with desired properties. The electronic and steric effects of substituents on the aromatic ring and at the α-position can significantly influence the reactivity of the nitrile group and the benzylic C-H bonds.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can alter the acidity of the α-proton and the nucleophilicity of the corresponding carbanion.

Electron-donating groups (like the isopropyl group) increase the electron density on the aromatic ring, which can slightly decrease the acidity of the α-protons.

Electron-withdrawing groups would have the opposite effect, increasing the acidity of the α-protons and making the formation of the carbanion easier.

Steric Effects: The size and shape of the substituents can also play a significant role in the reactivity of the derivatives.

Bulky substituents at the α-position or on the aromatic ring can hinder the approach of reagents, leading to slower reaction rates. For example, in the Knoevenagel condensation, sterically hindered aldehydes may react more slowly than less hindered ones.

Systematic studies on the structure-reactivity relationships of 2-sulfonylpyrimidines have demonstrated that fine-tuning the heterocyclic core and the leaving group can predictably modulate their reactivity over several orders of magnitude. nih.gov Although this study does not directly involve 2-(3-isopropylphenyl)acetonitrile, it exemplifies the systematic approach used to understand how structural modifications impact chemical reactivity. Such studies often involve kinetic measurements to quantify reaction rates and computational modeling to rationalize the observed trends.

By systematically varying the substituents on the 2-(3-isopropylphenyl)acetonitrile scaffold and evaluating their impact on reaction outcomes and rates, a comprehensive understanding of the structure-reactivity relationships can be established. This knowledge is invaluable for the rational design and synthesis of new derivatives with tailored properties for various applications.

Applications in Advanced Materials Science and Chemical Engineering

Role as a Precursor for Specialty Chemicals and Fine Chemicals

Phenylacetonitriles are a class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. google.comdicp.ac.cn While specific applications of 2-(3-Isopropylphenyl)acetonitrile are not extensively documented in public literature, the reactivity of analogous compounds provides a strong indication of its potential.

For instance, 2-alkylphenylacetonitriles are recognized as important intermediates in the production of medicines. google.com A notable example is 2-phenylbutyronitrile, a structural analog, which is a key precursor for synthesizing the anticoagulant drug Indobufen and the anticancer agent Aminoglutethimide. google.com Similarly, dialkoxy phenylacetonitrile (B145931) derivatives are employed in the synthesis of papaverine (B1678415) analogs, which have applications as antispasmodics. google.com This precedent suggests a significant potential for 2-(3-Isopropylphenyl)acetonitrile as a building block for novel therapeutic agents.

The versatility of the nitrile functional group allows it to be transformed into other valuable chemical groups such as amines, carboxylic acids, and ketones. dicp.ac.cn Research has demonstrated that phenylacetonitrile derivatives can be converted into benzofuranones, which are essential structural motifs found in a wide array of biologically active natural products. dicp.ac.cn Furthermore, the condensation reaction between phenylacetonitrile derivatives and ketones like cyclohexanone (B45756) is a known route to producing specialty odoriferous substances. google.com Other applications include the use of (2-nitro-phenyl)acetonitrile derivatives as intermediates for agricultural chemicals and phenylsulfonyl acetonitrile (B52724) as a precursor for coumarins. google.comderpharmachemica.com

These examples underscore the role of the phenylacetonitrile scaffold as a versatile starting point for high-value chemical synthesis. The isopropyl substitution on the phenyl ring of 2-(3-Isopropylphenyl)acetonitrile offers a unique lipophilic and steric characteristic that can be exploited to modify the properties of target molecules, such as drugs or specialty polymers. A patent for the synthesis of 2-alkylphenylacetonitriles highlights a method involving the decomposition of a phenylalkyl itrile group ester intermediate, achieving high yields. google.com

Table 1: Examples of Phenylacetonitrile Derivatives as Precursors

| Precursor Compound | Resulting Specialty Chemical/Scaffold | Application Area | Reference |

|---|---|---|---|

| 2-Phenylbutyronitrile | Indobufen, Aminoglutethimide | Pharmaceuticals (Anticoagulant, Anticancer) | google.com |

| Dialkoxy Phenylacetonitriles | Papaverine Analogues | Pharmaceuticals (Antispasmodics) | google.com |

| 2-(2-Hydroxyphenyl)acetonitriles | Benzofuranones | Natural Products, Pharmaceuticals | dicp.ac.cn |

| Phenylacetonitrile | 2-Cyclohexyliden-2-phenyl acetonitrile | Fragrances | google.com |

Potential in Polymer Chemistry or Material Synthesis

The involvement of nitriles in polymerization is an area of active research. While direct polymerization of 2-(3-Isopropylphenyl)acetonitrile has not been specifically reported, studies on the parent molecule, acetonitrile (CH₃CN), demonstrate the potential of the nitrile group to participate in such reactions.

Under extreme conditions of high pressure, acetonitrile has been shown to undergo a hydrogen transfer reaction from the methyl group to the cyano group, initiating polymerization. nih.gov This process leads to the formation of dimers, one-dimensional chains, and two-dimensional nanoribbons with mixed sp² and sp³ bonded carbon, which ultimately transform into a graphitic polymer through the elimination of ammonia (B1221849). nih.gov This fundamental reactivity highlights the capacity of the C≡N triple bond to act as a polymerizable unit, suggesting that 2-(3-Isopropylphenyl)acetonitrile could potentially form novel polymeric materials under similar activating conditions. The bulky isopropylphenyl group would be expected to influence the polymer's final structure, solubility, and material properties.

Furthermore, acetonitrile plays a significant role as a coordinating solvent in catalysis for polymer synthesis. In palladium(II)-catalyzed cooligomerization of ethylene (B1197577) and methyl acrylate, acetonitrile's presence in the catalytic system is crucial. nih.gov It influences the reaction by hampering the coordination and insertion of the olefin monomer and markedly suppressing the "chain walking" process, thereby controlling the microstructure of the resulting polyolefin. nih.gov This demonstrates a secondary, yet vital, role for nitrile-containing compounds in controlling polymerization outcomes.

Catalytic Applications and Ligand Design

In the realm of organometallic chemistry and catalysis, acetonitrile is widely recognized as a labile ligand. Its ability to coordinate to a metal center and then be easily displaced makes it a valuable component in catalyst precursors. The nitrogen atom of the nitrile group donates its lone pair of electrons to the metal, forming a coordinate bond. This principle is directly applicable to 2-(3-Isopropylphenyl)acetonitrile.

Numerous studies have documented the use of acetonitrile as a ligand in complexes with various transition metals, including palladium (Pd), platinum (Pt), ruthenium (Ru), and cobalt (Co). rsc.orgnih.govosti.gov These acetonitrile complexes often serve as stable, storable precursors that can be activated in solution for catalytic reactions.

Key findings in this area include:

Palladium and Platinum Complexes: Acetonitrile ligand exchange at square-planar Pd(II) and Pt(II) centers has been studied extensively. These complexes are often used as starting materials for synthesizing other catalytically active species. rsc.org The coordination of acetonitrile to a palladium center can dramatically increase its acidity, facilitating reactions that would not occur with the free solvent. chemrxiv.org

Ruthenium Complexes: In ruthenium(II) complexes, the photo-induced dissociation of the acetonitrile ligand is a key step. nih.gov Understanding this process is vital for designing new molecules for applications such as photochemotherapy and photocatalysis, where controlled ligand release is required to activate the complex. nih.gov

Cobalt Complexes: Cobalt complexes bearing acetonitrile ligands, such as [(MeCN)₃Co(CF₃)₃], are considered useful and modular precursors for synthesizing a variety of other cobalt-trifluoromethyl derivatives with applications in fluorination catalysis and as sources of CF₃ radicals. osti.gov

The introduction of a 3-isopropylphenyl substituent, as in 2-(3-Isopropylphenyl)acetonitrile, would modify the steric and electronic properties of the nitrile ligand. The bulky isopropyl group could be used to create a specific coordination environment around a metal center, influencing the selectivity and activity of a catalyst. This makes it a candidate for ligand design to fine-tune catalytic processes.

Table 2: Role of Acetonitrile as a Ligand in Transition Metal Complexes

| Metal Center | Complex Type | Application/Significance | Reference |

|---|---|---|---|

| Palladium(II) | [Pd(MeCN)₄]²⁺ | Catalyst precursor, ligand exchange studies | rsc.org |

| Platinum(II) | [Pt(MeCN)₄]²⁺ | Catalyst precursor, ligand exchange studies | rsc.org |

| Ruthenium(II) | [Ru(tpy)(L)(CH₃CN)]ⁿ⁺ | Photocatalysis, Photochemotherapy | nih.gov |

| Palladium(II) | Pd–(py-PYA) complexes | Control of polymer microstructure | nih.gov |

Analytical Chemistry Applications in Separation Science

In analytical chemistry, particularly in the field of separation science, acetonitrile is a cornerstone solvent for High-Performance Liquid Chromatography (HPLC), especially in the reverse-phase mode. nih.govfujifilm.com Its widespread use is due to a combination of highly favorable properties.

The primary advantages of acetonitrile as an HPLC mobile phase component include:

Low UV Absorbance: Acetonitrile exhibits very low ultraviolet absorbance at short wavelengths (e.g., below 220 nm), which results in a stable baseline and low noise in UV detection, making it ideal for high-sensitivity analysis. fujifilm.com

Low Viscosity: Compared to other solvents like methanol, acetonitrile/water mixtures have a lower viscosity, which generates less back-pressure on the HPLC column and system, allowing for higher flow rates or the use of longer columns for better separation. fujifilm.com

High Elution Strength: It generally possesses a higher elution capacity than methanol, meaning that it can elute compounds from a reverse-phase column more quickly, leading to shorter analysis times. fujifilm.com

Good Solubility: It is miscible with water and effectively dissolves a wide range of analytes.

Due to its benchmark performance, acetonitrile is often the solvent of choice for routine chromatographic separations. nih.gov It is commercially available as a high-purity grade and as a certified reference material or analytical standard for use in quality control and method development. scientificlabs.comsigmaaldrich.com

While the parent compound, acetonitrile, is ubiquitous in separation science, there is no specific information available in the reviewed literature detailing the use of 2-(3-Isopropylphenyl)acetonitrile as an analytical standard or for any other application within this field. However, as an organic compound, it would itself be analyzed and purified using standard techniques like HPLC and gas chromatography, likely employing acetonitrile as a component of the mobile phase. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The quest for more efficient and environmentally benign synthetic routes is a cornerstone of modern organic chemistry. Future research on 2-(3-Isopropylphenyl)acetonitrile will likely focus on developing novel methodologies that offer improvements in yield, selectivity, and sustainability over classical approaches. One promising area is the exploration of catalytic systems that can streamline the synthesis, potentially reducing the number of steps and the generation of waste.

Furthermore, the principles of green chemistry are expected to play a significant role in the development of new synthetic strategies. researchgate.net This includes the use of non-toxic reagents and solvents, as well as reaction conditions that are less energy-intensive. Methodologies that have demonstrated success in the synthesis of other nitrile-containing compounds, such as those utilizing catalytic C-H activation or novel coupling strategies, could be adapted for the synthesis of 2-(3-Isopropylphenyl)acetonitrile.

Exploration of Undiscovered Reactivity and Transformation Pathways

While the nitrile group is a well-established functional group in organic synthesis, there is always potential for the discovery of new reactions and transformations. Future research may uncover novel reactivity of 2-(3-Isopropylphenyl)acetonitrile, leading to the synthesis of new classes of compounds. For instance, investigations into its behavior under various catalytic conditions, such as photoredox or electrochemical catalysis, could reveal unprecedented transformation pathways.

The study of cascade reactions starting from 2-(3-Isopropylphenyl)acetonitrile is another fertile ground for discovery. These complex transformations, where multiple bonds are formed in a single operation, can provide rapid access to structurally diverse molecules. researchgate.net Understanding the factors that control the regioselectivity and stereoselectivity of such reactions will be crucial for harnessing their full potential.

Advanced Computational Studies for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of 2-(3-Isopropylphenyl)acetonitrile, advanced computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into its electronic structure and reactivity. researchgate.net These theoretical investigations can help to predict the outcomes of reactions, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired properties.

Molecular modeling can also be used to explore the interactions of 2-(3-Isopropylphenyl)acetonitrile and its derivatives with biological targets, aiding in the design of new therapeutic agents. By simulating these interactions at the molecular level, researchers can prioritize the synthesis of compounds with the highest potential for biological activity, thereby accelerating the drug discovery process.

Integration with Automation and Flow Chemistry in Organic Synthesis

The integration of automation and flow chemistry is revolutionizing the way chemical synthesis is performed. researchgate.netresearchgate.netnih.gov These technologies offer numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and the ability to perform multi-step syntheses in a continuous fashion. thieme-connect.decapes.gov.br The application of flow chemistry to the synthesis of 2-(3-Isopropylphenyl)acetonitrile could lead to more efficient and scalable production processes.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, allowing for the optimization of synthetic routes in a fraction of the time required for manual experimentation. nih.gov Furthermore, the combination of flow chemistry with in-line analytical techniques can provide real-time monitoring of reactions, ensuring high product quality and reproducibility. researchgate.net The development of a fully automated, continuous-flow synthesis of 2-(3-Isopropylphenyl)acetonitrile represents a significant long-term goal that could transform its availability for research and industrial applications. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(3-Isopropylphenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 2-(3-Isopropylphenyl)acetonitrile typically involves nucleophilic substitution or condensation reactions. For example:

Q. Optimization Tips :

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | AlCl₃, CH₂Cl₂, 0°C | 65–70 |

| 2 | Mg, THF, reflux | 50–60 |

Q. How is the purity and structural integrity of 2-(3-Isopropylphenyl)acetonitrile validated in academic research?

Methodological Answer:

Q. What safety protocols are critical when handling 2-(3-Isopropylphenyl)acetonitrile?

Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing 2-(3-Isopropylphenyl)acetonitrile?

Methodological Answer : Yield discrepancies often arise from:

- Impurities in Starting Materials : Validate reagent purity via GC-MS or NMR prior to use.

- Catalyst Deactivation : Replace Lewis acids (e.g., AlCl₃) after 2–3 cycles due to moisture sensitivity .

- Side Reactions : Introduce radical inhibitors (e.g., BHT) to suppress polymerization of nitrile intermediates .

Case Study :

A 20% yield increase was achieved by switching from AlCl₃ to FeCl₃ (less hygroscopic) and optimizing stoichiometry (1:1.2 molar ratio of benzyl halide to acetonitrile) .

Q. How do substituent positions (e.g., isopropyl vs. methoxy) influence the reactivity of phenylacetonitrile derivatives?

Methodological Answer :

Q. Experimental Comparison :

| Derivative | Reaction Rate (k, s⁻¹) | Nitrile Stability (T½, h) |

|---|---|---|

| 3-Isopropyl | 0.12 ± 0.02 | 48 ± 2 |

| 3-Methoxy | 0.25 ± 0.03 | 24 ± 1 |

Q. What computational approaches are used to model the electronic properties of 2-(3-Isopropylphenyl)acetonitrile?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths (C≡N: ~1.16 Å) and charge distribution (nitrile carbon: δ +0.45) .

- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures to study aggregation behavior .

- Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. Key Output :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| LogP | 2.8 | 2.6 ± 0.1 |

| pKa | 11.1 | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.